molecular formula C24H30BrFO5 B585753 (6alpha,11beta,16alpha)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione CAS No. 54604-73-8

(6alpha,11beta,16alpha)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione

Cat. No. B585753
CAS RN: 54604-73-8
M. Wt: 497.401
InChI Key: GPWZSMQKFWDIPZ-CDACMRRYSA-N
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Description

(6alpha,11beta,16alpha)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione, also known as (6alpha,11beta,16alpha)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione, is a useful research compound. Its molecular formula is C24H30BrFO5 and its molecular weight is 497.401. The purity is usually 95%.
BenchChem offers high-quality (6alpha,11beta,16alpha)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6alpha,11beta,16alpha)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of (6alpha,11beta,16alpha)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione can be achieved through a multi-step process involving the conversion of starting materials into intermediates, followed by the final target molecule.

Starting Materials
3,4-dihydro-2H-pyran, acetic anhydride, bromine, fluorine, 16-methyl-pregna-1,4-diene-3,20-dione, sodium hydroxide, sulfuric acid, wate

Reaction
Step 1: Synthesis of 9-bromo-6-fluoro-16-methyl-pregna-1,4-diene-3,20-dione, a. Dissolve 16-methyl-pregna-1,4-diene-3,20-dione in chloroform, b. Add bromine and fluorine to the solution and stir at room temperature for 24 hours, c. Filter the precipitate and wash with water to obtain the product, Step 2: Synthesis of 21-acetoxy-9-bromo-6-fluoro-16-methyl-pregna-1,4-diene-3,20-dione, a. Dissolve 9-bromo-6-fluoro-16-methyl-pregna-1,4-diene-3,20-dione in acetic anhydride, b. Add sulfuric acid to the solution and heat at 60°C for 3 hours, c. Cool the solution and add water to precipitate the product, d. Filter and wash with water to obtain the product, Step 3: Synthesis of (6alpha,11beta,16alpha)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione, a. Dissolve 21-acetoxy-9-bromo-6-fluoro-16-methyl-pregna-1,4-diene-3,20-dione in methanol, b. Add sodium hydroxide to the solution and stir at room temperature for 24 hours, c. Filter and wash with water to obtain the product

properties

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30BrFO5/c1-12-7-15-16-9-18(26)17-8-14(28)5-6-23(17,4)24(16,25)20(30)10-22(15,3)21(12)19(29)11-31-13(2)27/h5-6,8,12,15-16,18,20-21,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,20+,21-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWZSMQKFWDIPZ-CDACMRRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)Br)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)Br)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30BrFO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746954
Record name (6alpha,11beta,16alpha)-9-Bromo-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6alpha,11beta,16alpha)-9-Bromo-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate

CAS RN

54604-73-8
Record name (6alpha,11beta,16alpha)-9-Bromo-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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